

An In-depth Technical Guide to 2-(Allyloxy)-3-bromobenzaldehyde

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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

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This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of **2-(Allyloxy)-3-bromobenzaldehyde**. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related compounds and established chemical principles to provide a reliable resource for laboratory professionals.

Core Physical Properties

While specific experimental values for **2-(Allyloxy)-3-bromobenzaldehyde** are not readily available in published literature, the following table summarizes the known properties of its constituent precursor, 3-bromobenzaldehyde, and a closely related isomer, 2-(Allyloxy)-5-bromobenzaldehyde, to provide a reasonable estimation. The molecular formula for **2-(Allyloxy)-3-bromobenzaldehyde** is $C_{10}H_9BrO_2$, and its molecular weight is 241.08 g/mol .^[1]
^[2]

Physical Property	3-Bromobenzaldehyde	2-(Allyloxy)-5-bromobenzaldehyde	4-(Allyloxy)-3-bromobenzaldehyde	Estimated 2-(Allyloxy)-3-bromobenzaldehyde
CAS Number	3132-99-8[3][4]	50839-92-6[2]	50910-55-9[1]	Not available
Molecular Formula	C ₇ H ₅ BrO[3][4]	C ₁₀ H ₉ BrO ₂ [2]	C ₁₀ H ₉ BrO ₂ [1]	C ₁₀ H ₉ BrO ₂
Molecular Weight	185.02 g/mol [3][4]	241.08 g/mol [2]	241.08 g/mol [1]	241.08 g/mol
Appearance	Colorless to yellow liquid/solid[4][5]	Light yellow to off-white crystalline solid[2]	White to light yellow crystalline powder[1]	Expected to be a solid or liquid, colorless to yellow
Melting Point	18-21 °C[4][5][6]	46-50 °C[2]	Not determined[1]	Estimated to be in a similar range to its isomers
Boiling Point	233-236 °C[6]	Not available	Not available	Higher than 3-bromobenzaldehyde
Density	1.587 g/mL at 25 °C[4][5][6]	1.47 g/cm ³ [2]	Not available	Estimated to be between 1.4-1.6 g/mL
Solubility	Insoluble in water[7]	Slightly soluble in water; soluble in organic solvents[2]	Slightly soluble in water; soluble in organic solvents[1]	Expected to be slightly soluble in water and soluble in common organic solvents
Refractive Index	n _{20/D} 1.593[6]	Not available	Not available	Not available

Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

The most common and effective method for synthesizing **2-(Allyloxy)-3-bromobenzaldehyde** is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-bromo-2-hydroxybenzaldehyde (not a commercially common starting material, so a multi-step synthesis from 3-bromobenzaldehyde might be necessary) would be reacted with an allyl halide. A more practical approach would be the direct allylation of 2-bromo-6-formylphenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2-(allyloxy)benzaldehyde derivatives and can be adapted for the target molecule.[11]

Materials:

- 2-Bromo-6-formylphenol (or a suitable precursor like 3-bromo-2-hydroxybenzaldehyde)
- Allyl bromide
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel

- Rotary evaporator

Procedure:

- To a solution of 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 10-15 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-(Allyloxy)-3-bromobenzaldehyde**.

Characterization

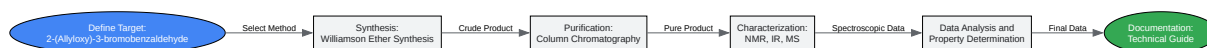
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the molecular structure, showing the characteristic peaks for the aldehyde proton, the allyl group protons, and the aromatic protons with their specific splitting patterns.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the $\text{C}=\text{O}$ stretch of the aldehyde, the $\text{C}-\text{O}-\text{C}$ stretch of the ether, and the $\text{C}-\text{Br}$ bond.

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

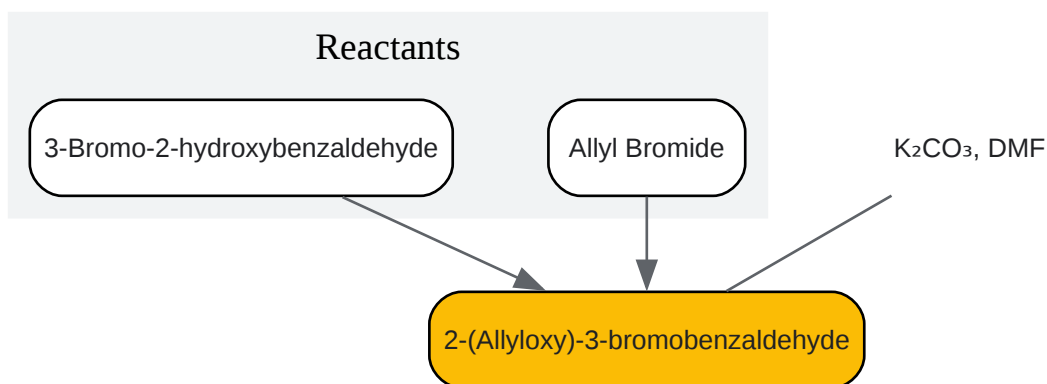
Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for the synthesis and characterization of **2-(Allyloxy)-3-bromobenzaldehyde**, as well as the chemical synthesis pathway.



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Caption: Logical workflow for the synthesis and characterization of **2-(Allyloxy)-3-bromobenzaldehyde**.



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Caption: Synthesis pathway for **2-(Allyloxy)-3-bromobenzaldehyde** via Williamson ether synthesis.

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